N-[4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methoxybenzamide N-[4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0808211
InChI: InChI=1S/C22H16BrN3O3/c1-28-17-12-8-15(9-13-17)21(27)24-16-10-6-14(7-11-16)20-25-22(29-26-20)18-4-2-3-5-19(18)23/h2-13H,1H3,(H,24,27)
SMILES: COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CC=CC=C4Br
Molecular Formula: C22H16BrN3O3
Molecular Weight: 450.3 g/mol

N-[4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methoxybenzamide

CAS No.:

Cat. No.: VC0808211

Molecular Formula: C22H16BrN3O3

Molecular Weight: 450.3 g/mol

* For research use only. Not for human or veterinary use.

N-[4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methoxybenzamide -

Specification

Molecular Formula C22H16BrN3O3
Molecular Weight 450.3 g/mol
IUPAC Name N-[4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methoxybenzamide
Standard InChI InChI=1S/C22H16BrN3O3/c1-28-17-12-8-15(9-13-17)21(27)24-16-10-6-14(7-11-16)20-25-22(29-26-20)18-4-2-3-5-19(18)23/h2-13H,1H3,(H,24,27)
Standard InChI Key DWESQFYJYSSQOM-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CC=CC=C4Br
Canonical SMILES COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CC=CC=C4Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator